molecular formula C9H10BrNOS B13600126 2-(2-Bromo-5-methoxyphenyl)ethanethioamide

2-(2-Bromo-5-methoxyphenyl)ethanethioamide

Cat. No.: B13600126
M. Wt: 260.15 g/mol
InChI Key: GTLTVLZFYWYMAM-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)ethanethioamide is a chemical compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of a bromo group, a methoxy group, and a thioamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanethioamide typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with thioacetamide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like acetonitrile . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)ethanethioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)ethanethioamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The bromo and methoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

2-(2-bromo-5-methoxyphenyl)ethanethioamide

InChI

InChI=1S/C9H10BrNOS/c1-12-7-2-3-8(10)6(4-7)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13)

InChI Key

GTLTVLZFYWYMAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC(=S)N

Origin of Product

United States

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